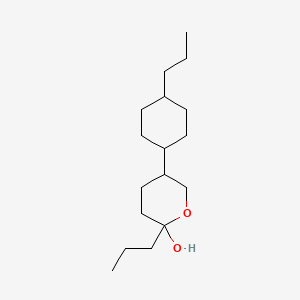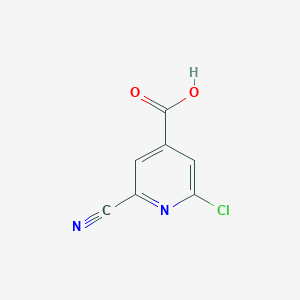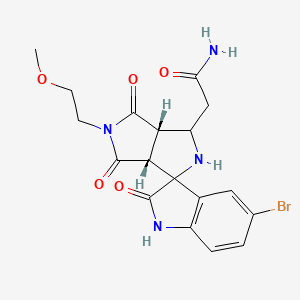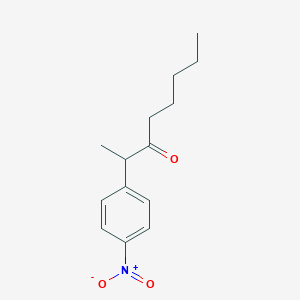
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol typically involves the reaction of 4-propylcyclohexanone with 2-propyl-1,3-propanediol in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency . The use of high-throughput screening and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted oxanes .
Scientific Research Applications
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol exerts its effects involves interactions with specific molecular targets and pathways . The compound may act on enzymes or receptors, leading to changes in cellular processes . Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Propyl-5-(4-methylcyclohexyl)oxan-2-ol
- 2-Propyl-5-(4-ethylcyclohexyl)oxan-2-ol
- 2-Propyl-5-(4-butylcyclohexyl)oxan-2-ol
Uniqueness
2-Propyl-5-(4-propylcyclohexyl)oxan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
921193-64-8 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-propyl-5-(4-propylcyclohexyl)oxan-2-ol |
InChI |
InChI=1S/C17H32O2/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(18,11-4-2)19-13-16/h14-16,18H,3-13H2,1-2H3 |
InChI Key |
PSKXUXSABWRQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(OC2)(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)

![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)


![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)

![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
